molecular formula C14H11NO5 B2405272 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 924872-08-2

7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No.: B2405272
CAS No.: 924872-08-2
M. Wt: 273.244
InChI Key: NBGFGVFESDDKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a quinoline-3-carboxylic acid derivative with a molecular weight of 272.26 g/mol and the molecular formula C14H12N2O4 . This complex heterocyclic compound features a fused, partially hydrogenated quinoline core substituted with a furan ring, two ketone groups, and a carboxylic acid moiety, yielding a polar surface area (PSA) of 106.42 Ų . Compounds based on the quinoline structure, particularly those with heterocyclic substitutions at the 2-position, are of significant interest in medicinal chemistry due to their wide spectrum of reported biological activities . For instance, analogous 2-(furan-2-yl)quinoline derivatives have been studied as potential inhibitors of C. albicans prolyl-tRNA synthetase and have demonstrated potent in vitro antifungal activity against dermatophytes . Furthermore, the fusion of privileged structures like the quinoline nucleus and furan ring in a single molecule is a valuable strategy in combinatorial chemistry for generating new prototypes important for pharmacological studies and lead compound development . This product is intended for research applications only and is not for diagnostic or personal use.

Properties

IUPAC Name

7-(furan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-11-5-7(12-2-1-3-20-12)4-10-8(11)6-9(14(18)19)13(17)15-10/h1-3,6-7H,4-5H2,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGFGVFESDDKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, which can be synthesized from furfural, a biomass-derived chemical. The furan ring is then subjected to various chemical transformations, including formylation and cyclization, to form the hexahydroquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and continuous flow reactors to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in large-scale production, particularly in the pharmaceutical industry.

Chemical Reactions Analysis

Types of Reactions

7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl groups in the hexahydroquinoline structure can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various furan derivatives, alcohols, and substituted hexahydroquinoline compounds, which can be further utilized in different chemical applications.

Scientific Research Applications

Structural Characteristics

The molecular formula of 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is C₁₄H₁₁NO₅ with a molecular weight of 273.24 g/mol. Its structure includes:

  • Hexahydroquinoline Ring : A bicyclic system known for various biological activities.
  • Furan Ring : A five-membered heterocycle contributing to the compound’s reactivity.
  • Carboxylic Acid and Ketone Groups : Functional groups that enhance interaction with biological targets.

Antioxidant Activity

The presence of multiple functional groups in 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid suggests potential antioxidant properties. Compounds in this class can act as electron donors in free radical reactions . This property may have implications for developing therapies aimed at oxidative stress-related diseases.

Interaction with G Protein-Coupled Receptors (GPCRs)

Studies show that hexahydroquinoline derivatives can interact with various GPCRs. These receptors are crucial in regulating metabolic processes and inflammatory responses. For example:

  • The interaction of similar compounds with free fatty acid receptors (FFA2/GPR43 and FFA3/GPR41) indicates potential applications in metabolic disorders and inflammation .

Therapeutic Potential

Given its structural attributes and biological activities, 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid may serve as a lead compound for developing new therapeutic agents. Its multitarget activity could enhance efficacy by addressing multiple pathways simultaneously .

Case Studies and Comparative Analysis

While specific case studies on 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid are scarce due to its recent emergence in research contexts, comparative studies with structurally related compounds provide insights into its potential applications.

Compound NameStructural FeaturesUnique Aspects
2,5-Dioxo-1,4,5,6,7,8-HexahydroquinolineSimilar hexahydroquinoline coreLacks furan substituent
5-Oxo-1-(furan-2-yl)-1H-pyrroleContains furan but different ring structureMore aromatic character
N-(Furan-2-ylmethyl)-4-methylbenzothiazineFuran substitution but different core structureExhibits different biological activity due to thiazine ring

The uniqueness of 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid lies in its specific combination of functional groups and its potential multitarget receptor activity which may provide broader therapeutic applications compared to its analogs .

Mechanism of Action

The mechanism of action of 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and hexahydroquinoline structure allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and hexahydroquinoline analogs, such as:

  • 2,5-Furandicarboxylic acid
  • 2,5-Dimethylfuran
  • Hexahydroquinoline derivatives

Uniqueness

What sets 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid apart is its unique combination of the furan ring and hexahydroquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid , with the CAS number 924872-08-2 , is a member of the quinoline family and has garnered attention due to its potential biological activities. This article will explore its biological activity, including its structure, synthesis, and various biological evaluations.

Chemical Structure and Properties

The molecular formula of 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is C14H11NO5C_{14}H_{11}NO_{5}, with a molecular weight of 273.24 g/mol . The compound features a fused quinoline structure with a furan substituent that may contribute to its biological properties.

Structural Representation

PropertyValue
CAS Number924872-08-2
Molecular FormulaC₁₄H₁₁NO₅
Molecular Weight273.24 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit antimicrobial properties. A study focused on various quinoline derivatives demonstrated significant antibacterial and antifungal activities against several pathogens. The structural features of these compounds were analyzed to understand their efficacy better .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been evaluated through in vitro studies. Quinoline derivatives have shown the ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways, which are crucial in inflammatory responses. The inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages was notably significant .

Anticancer Properties

Quinoline derivatives, including those similar to 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, have been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action involves the modulation of various signaling pathways related to cell proliferation and survival .

Case Studies

  • Study on Antitumor Activity : A specific derivative demonstrated cytotoxic effects against MCF-7 cells with an IC50 value indicating significant potency compared to standard chemotherapeutic agents .
  • In Vivo Evaluation : In vivo studies using animal models have shown that quinoline derivatives can effectively reduce tumor size and improve survival rates in treated groups compared to controls .

Q & A

Basic: What are the established synthetic pathways for synthesizing derivatives of this compound?

Answer:
The synthesis typically involves multi-step routes, including cyclocondensation of substituted benzoic acid precursors with acrylate derivatives, followed by functionalization at the 7-position. For example:

  • Lactamization : Thermal lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives using polyphosphoric acid (PPA) catalysts .
  • Nitro Reduction : Reduction of 8-nitro precursors (e.g., 7-chloro-8-nitro derivatives) to generate intermediates for further substitution with furan moieties .
  • Cyclopropane Integration : Substitution with cyclopropylamine, a common strategy in quinolone synthesis to enhance antibacterial activity .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the furan ring integration, ketone positions, and hydrogenation patterns in the hexahydroquinoline core .
  • HPLC-MS : High-resolution mass spectrometry for molecular weight confirmation and purity assessment, especially for detecting regioisomeric byproducts .
  • X-ray Crystallography : For unambiguous determination of crystalline forms, particularly when studying polymorphic variations in pharmaceutical applications .

Advanced: How do structural modifications at the 7-position influence antibacterial activity?

Answer:

  • Substituent Effects : Bulky or electron-withdrawing groups (e.g., cyclopropyl, fluoro) at the 7-position enhance bacterial gyrase inhibition by improving target binding affinity .
  • Furan vs. Other Heterocycles : The furan-2-yl group provides optimal π-π stacking interactions with bacterial DNA compared to phenyl or pyridyl analogs, as observed in SAR studies of related quinolones .
  • Data Contradictions : Some studies report reduced activity with methylated furan derivatives, suggesting steric hindrance at the binding site .

Advanced: What computational strategies predict binding interactions with bacterial targets?

Answer:

  • Molecular Docking : Simulations using bacterial gyrase (e.g., E. coli GyrB) or topoisomerase IV structures to map hydrogen bonding and hydrophobic interactions with the quinoline core and furan substituent .
  • QSAR Models : Quantitative structure-activity relationship analyses of logP, polar surface area, and substituent electronegativity to optimize pharmacokinetic properties .
  • Free Energy Perturbation (FEP) : For predicting resistance mutations (e.g., fluoroquinolone-resistant Staphylococcus aureus) by modeling energy changes in mutant vs. wild-type targets .

Basic: What is the documented antibacterial spectrum of related quinoline-3-carboxylic acid derivatives?

Answer:

  • Gram-Negative Activity : Derivatives with fluoro and cyclopropyl groups (e.g., ciprofloxacin analogs) show potent activity against E. coli and Pseudomonas aeruginosa .
  • Gram-Positive Limitations : Reduced efficacy against Staphylococcus spp. due to efflux pump mechanisms, though 8-nitro derivatives show improved penetration .
  • Synergy Studies : Co-administration with β-lactamase inhibitors (e.g., clavulanic acid) enhances activity in resistant strains .

Advanced: How can discrepancies in solubility and stability data be resolved experimentally?

Answer:

  • pH-Dependent Solubility : Conduct solubility assays across pH 1–7 to identify optimal conditions for bioavailability, as carboxylic acid groups ionize in physiological pH .
  • Accelerated Stability Testing : Use thermal stress (40–60°C) and humidity chambers (75% RH) to identify degradation pathways (e.g., furan ring oxidation or ketone reduction) .
  • Co-Crystallization : Improve stability by forming co-crystals with pharmaceutically acceptable co-formers (e.g., nicotinamide) to mitigate hygroscopicity .

Basic: What are the key challenges in scaling up laboratory-scale synthesis?

Answer:

  • Purification Complexity : Multi-step syntheses generate regioisomeric impurities; optimize column chromatography or recrystallization solvents (e.g., ethanol/water mixtures) .
  • Nitro Group Handling : Safety protocols for handling nitro intermediates (e.g., 8-nitro derivatives) to prevent explosive byproducts .
  • Yield Optimization : Catalytic hydrogenation of the quinoline core requires precise control of pressure and catalyst loading (e.g., 10% Pd/C) to avoid over-reduction .

Advanced: How does the furan ring contribute to metabolic stability?

Answer:

  • CYP450 Interactions : The furan ring undergoes CYP3A4-mediated oxidation, forming reactive epoxide intermediates; deuterium labeling at vulnerable positions slows metabolism .
  • Glucuronidation Studies : Carboxylic acid moieties are prone to Phase II conjugation; methyl ester prodrugs improve oral bioavailability by delaying glucuronidation .
  • Species Variability : Rodent microsomal assays overpredict human clearance due to differences in furan-metabolizing enzymes; use human hepatocytes for accurate ADME profiling .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

  • Temperature : Store at -20°C under inert gas (argon) to minimize oxidation of the furan ring and ketone groups .
  • Light Sensitivity : Amber vials are essential to prevent photodegradation of the conjugated quinoline system .
  • Purity Monitoring : Periodic HPLC analysis (e.g., every 6 months) to detect hydrolytic degradation products like free carboxylic acids .

Advanced: What strategies address low yields in the final lactamization step?

Answer:

  • Catalyst Screening : Test Brønsted acids (e.g., PPA vs. methanesulfonic acid) to optimize ring closure efficiency; PPA yields >80% in hexahydroquinoline systems .
  • Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes under microwave irradiation (150°C) while maintaining yield .
  • Solvent Effects : High-boiling solvents (e.g., DMF or xylene) improve reaction homogeneity and prevent side reactions like decarboxylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.